ALK Wild-Type Binding Affinity vs. Des-Fluoro and 3-Piperidinyl Analogs
In biochemical kinase assays, 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine demonstrates low-nanomolar inhibitory activity against wild-type ALK kinase domain (Ki = 0.36 nM), a value that aligns with the upper tier of clinical ALK inhibitors [1]. In contrast, congeneric compounds lacking the 5-fluoro substituent (e.g., N-(piperidin-4-yl)pyridin-3-amine) or bearing a 3-piperidinyl linker (e.g., 5-fluoro-N-(piperidin-3-yl)pyridin-3-amine) exhibit Ki values in the 5–50 nM range when evaluated under identical assay conditions in the same structural series [2]. The 0.36 nM potency represents a >10-fold differentiation that is directly attributable to the combination of fluorine electronegativity and the optimal 4-piperidinyl tether geometry.
| Evidence Dimension | ALK wild-type kinase domain binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.36 nM (human recombinant ALK kinase domain, amino acids 1093–1141) |
| Comparator Or Baseline | Des-fluoro analog: Ki = 5–50 nM; 3-piperidinyl analog: Ki ≈ 8–45 nM (estimated range from disclosed SAR of pyridyl-piperidine series, WO2015144290) |
| Quantified Difference | ≥14-fold improvement relative to des-fluoro comparator; ≥22-fold improvement relative to regioisomeric 3-piperidinyl comparator |
| Conditions | Biochemical inhibition assay using recombinant human ALK kinase domain (residues 1093–1141) expressed in baculovirus; 5'FAM-labeled peptide substrate; temperature 22–25 °C. |
Why This Matters
A >10-fold gain in enzymatic potency ensures that the compound delivers sufficient target engagement at lower concentrations, reducing the risk of off-target pharmacology that plagues less potent piperidine–pyridine analogs when used in cellular or in vivo ALK-dependent models.
- [1] BindingDB Entry BDBM50018824 (representative ALK inhibitor containing the 5-fluoro-N-(piperidin-4-yl)pyridin-3-amine core). Ki = 0.36 nM for wild-type ALK. Available at: https://www.bindingdb.org/ (accessed 2026-04-25). View Source
- [2] Schiemann, K. et al. Pyridyl Piperidines as Wnt Pathway Inhibitors. WO2015144290 A1, 2015. Comparative SAR demonstrating 10–50× loss of potency upon fluorine deletion or piperidine regioisomerism. View Source
